N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyridine, and pyrrolopyrimidine rings in its structure contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Formation of the pyrrolopyrimidine ring: The pyrrolopyrimidine ring can be synthesized through a multi-step process involving cyclization and functional group transformations.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the heterocyclic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Materials Science: The compound’s heterocyclic structure can be exploited for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, or coordinate with metal ions, leading to modulation of the target’s activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: These compounds share the pyridine ring and are known for their diverse applications in medicinal chemistry and materials science.
Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine ring and are often used in drug development and biological research.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7S/c1-12-16(23-11-22-12)10-26-7-6-21-18-14-8-20-9-15(14)24-17(25-18)13-2-4-19-5-3-13/h2-5,11,20H,6-10H2,1H3,(H,22,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZVEKCBUWGZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC(=NC3=C2CNC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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